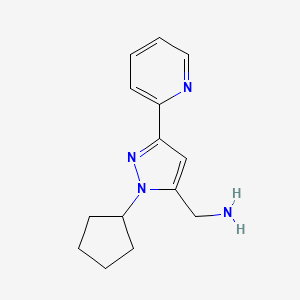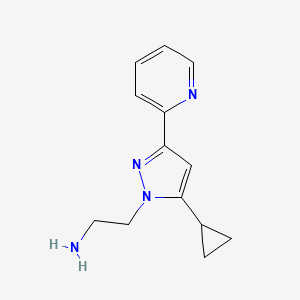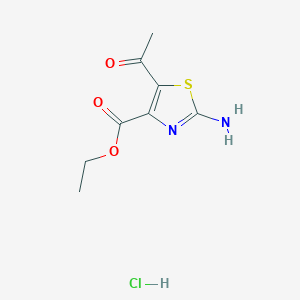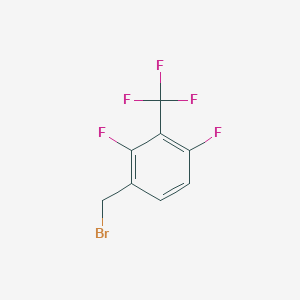
Mal-PEG5-CH2COOH
説明
Mal-PEG5-CH2COOH is a useful research compound. Its molecular formula is C16H25NO9 and its molecular weight is 375.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
- Mal-PEG5-CH2COOH contains two functional groupsmaleimide and carboxylic acid. The maleimide group selectively reacts with thiol (sulfhydryl) groups, while the carboxylic acid group can form amide bonds with amino groups. The maleimide group’s reactivity with thiol groups allows for specific modification of proteins, peptides, or other surfaces containing sulfhydryl groups .
生化学分析
Biochemical Properties
Mal-PEG5-CH2COOH plays a crucial role in biochemical reactions, particularly in the field of bioconjugation. The maleimide group of this compound reacts with thiol groups on proteins, enzymes, and other biomolecules, forming a stable thioether bond. This reaction is highly specific and occurs under mild conditions, making it ideal for modifying proteins and other sensitive biomolecules. The PEG chain in this compound enhances the solubility and stability of the conjugated biomolecules, reducing aggregation and improving their overall biochemical properties .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By modifying proteins and enzymes on the cell surface or within the cell, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the conjugation of this compound to cell surface receptors can alter their signaling properties, leading to changes in downstream signaling pathways. Additionally, the modification of intracellular proteins with this compound can affect their function and stability, impacting cellular processes such as metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a stable thioether bond between the maleimide group and thiol groups on biomolecules. This reaction is highly specific and occurs under mild conditions, making it suitable for modifying sensitive proteins and enzymes. The PEG chain in this compound provides solubility and flexibility, allowing the conjugated biomolecules to maintain their native structure and function. Additionally, the carboxylic acid group in this compound can be used for further functionalization, enabling the creation of complex bioconjugates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under physiological conditions, but it can degrade over time, leading to a loss of activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly when used to modify proteins and enzymes involved in critical cellular processes. The stability and degradation of this compound can be influenced by factors such as temperature, pH, and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively modify target proteins and enzymes without causing significant toxicity or adverse effects. At high doses, this compound can lead to toxic effects, including cell death and tissue damage. Threshold effects have been observed in studies, where a certain dosage of this compound is required to achieve the desired biochemical modification without causing toxicity. It is important to carefully optimize the dosage of this compound in animal studies to achieve the desired effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those involving the modification of proteins and enzymes. The maleimide group of this compound reacts with thiol groups on biomolecules, forming a stable thioether bond. This modification can affect the activity and stability of the target biomolecules, influencing metabolic flux and metabolite levels. Additionally, the carboxylic acid group in this compound can be used for further functionalization, enabling the creation of complex bioconjugates that can participate in various metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The PEG chain in this compound enhances its solubility and stability, allowing it to be efficiently transported within the cell. Additionally, this compound can interact with transporters and binding proteins, facilitating its distribution to specific cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, impacting cellular processes such as signaling and metabolism .
Subcellular Localization
The subcellular localization of this compound is influenced by factors such as targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments through interactions with transporters and binding proteins. Additionally, the PEG chain in this compound can influence its localization by enhancing its solubility and stability. The subcellular localization of this compound can affect its activity and function, impacting cellular processes such as signaling, metabolism, and gene expression .
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO9/c18-14-1-2-15(19)17(14)3-4-22-5-6-23-7-8-24-9-10-25-11-12-26-13-16(20)21/h1-2H,3-13H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUOPHJDTQFOEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1472865.png)





